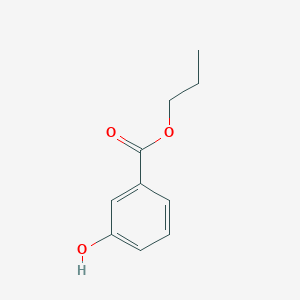
Propyl 3-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the preparation of propyl-3-hydroxybenzoate often involves the use of macro-porous absorptive resins as catalysts. The process includes mixing 3-hydroxybenzoic acid with propanol and the resin, followed by microwave-assisted heating to enhance the reaction rate. The excess propanol is then distilled off, and the product is purified through crystallization and washing .
Chemical Reactions Analysis
Types of Reactions
Propyl 3-hydroxybenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the hydroxyl group to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, heating under reflux.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-hydroxybenzoic acid and propanol.
Oxidation: 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid, depending on the reaction conditions.
Scientific Research Applications
Propyl 3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its antimicrobial properties and effects on microbial growth.
Medicine: Studied for its potential use as a preservative in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy
Mechanism of Action
The antimicrobial activity of propyl-3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption ultimately results in the inhibition of microbial growth and cell death .
Comparison with Similar Compounds
Propyl 3-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, and butylparaben. These compounds share similar antimicrobial properties but differ in their alkyl chain lengths, which can affect their solubility and efficacy. For example:
Methylparaben: Shorter alkyl chain, higher water solubility, commonly used in aqueous formulations.
Ethylparaben: Slightly longer alkyl chain, moderate solubility, used in both aqueous and oil-based formulations.
Butylparaben: Longer alkyl chain, lower solubility, used in oil-based formulations
This compound is unique in its balance of solubility and antimicrobial efficacy, making it a versatile preservative for a wide range of applications .
Properties
IUPAC Name |
propyl 3-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBDVGXLWJJWGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














